molecular formula C18H14BrN3 B14388634 1-[1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl]-1H-1,2,4-triazole CAS No. 88557-68-0

1-[1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl]-1H-1,2,4-triazole

Cat. No.: B14388634
CAS No.: 88557-68-0
M. Wt: 352.2 g/mol
InChI Key: JQXDQAYPKNBGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl]-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group, a phenyl group, and a butynyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl]-1H-1,2,4-triazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, column chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-[1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl]-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The pathways involved in its mechanism of action can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl]-1H-1,2,4-triazole is unique due to its combination of a triazole ring with a butynyl group, which imparts distinct chemical reactivity and potential biological activity

Properties

CAS No.

88557-68-0

Molecular Formula

C18H14BrN3

Molecular Weight

352.2 g/mol

IUPAC Name

1-[1-(4-bromophenyl)-1-phenylbut-3-ynyl]-1,2,4-triazole

InChI

InChI=1S/C18H14BrN3/c1-2-12-18(22-14-20-13-21-22,15-6-4-3-5-7-15)16-8-10-17(19)11-9-16/h1,3-11,13-14H,12H2

InChI Key

JQXDQAYPKNBGAV-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)N3C=NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.